

A Technical Guide to the Biological Activity of Substituted Dipropanoic Acids

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Compound of Interest

Compound Name: *Dipropanoic acid*

Cat. No.: *B8529689*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biological activities of substituted **dipropanoic acids**. The information is curated for researchers, scientists, and professionals involved in drug development, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Introduction

Substituted **dipropanoic acids** are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These molecules, characterized by a core **dipropanoic acid** scaffold with various substituents, have shown promise as antimicrobial, anticancer, anti-inflammatory, and antioxidant agents.^{[1][2][3]} The synthetic tractability of the **dipropanoic acid** backbone allows for the introduction of a wide range of functional groups, enabling the fine-tuning of their biological profiles.^[2] This guide will delve into the key biological activities of these compounds, presenting quantitative data, experimental protocols, and visual representations of their mechanisms of action.

Antimicrobial Activity

Substituted 3-((4-hydroxyphenyl)amino)**dipropanoic acid** derivatives have demonstrated notable structure-dependent antimicrobial activity against a range of pathogens, including multidrug-resistant bacteria and fungi.^[1] The introduction of different substituents significantly influences the minimum inhibitory concentration (MIC) of these compounds.

Table 1: Antimicrobial Activity of Substituted 3-((4-hydroxyphenyl)amino)dipropionic Acid Derivatives[1]

Compound/ Substituent	S. aureus (MIC, μg/mL)	E. faecalis (MIC, μg/mL)	E. coli (MIC, μg/mL)	K. pneumonia e (MIC, μg/mL)	Candida auris (MIC, μg/mL)
Phenyl (Compound 28)	>64	>64	32	64	ND
Phenyl (Compound 29)	16	>64	>64	>64	ND
4-NO ₂ Phenyl (Compound 30)	16	16	32	64	ND
Hydrazones (Compounds 14-16)	ND	ND	ND	ND	0.5 - 64
Methyl (Compound 26)	>64	>64	>64	>64	ND
Ethyl (Compound 27)	>64	>64	>64	>64	ND
ND: Not Determined					

Experimental Protocol: Broth Microdilution Method for MIC Determination

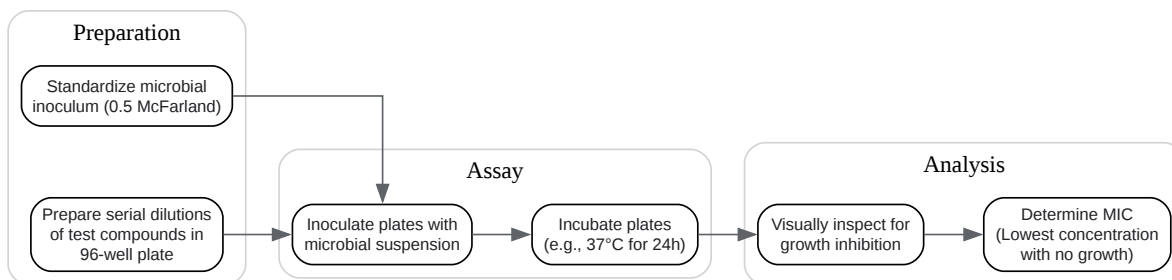
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

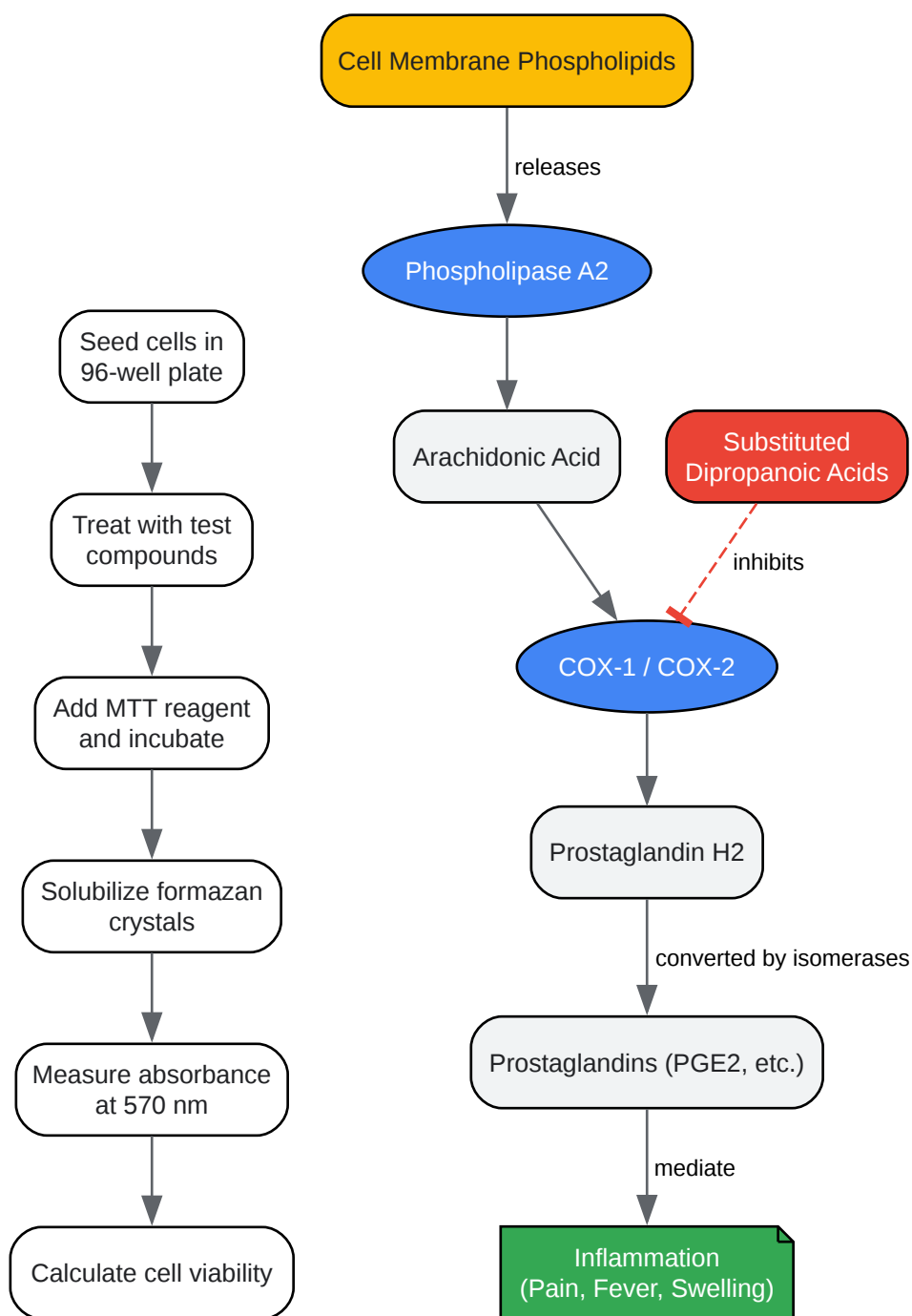
Materials:

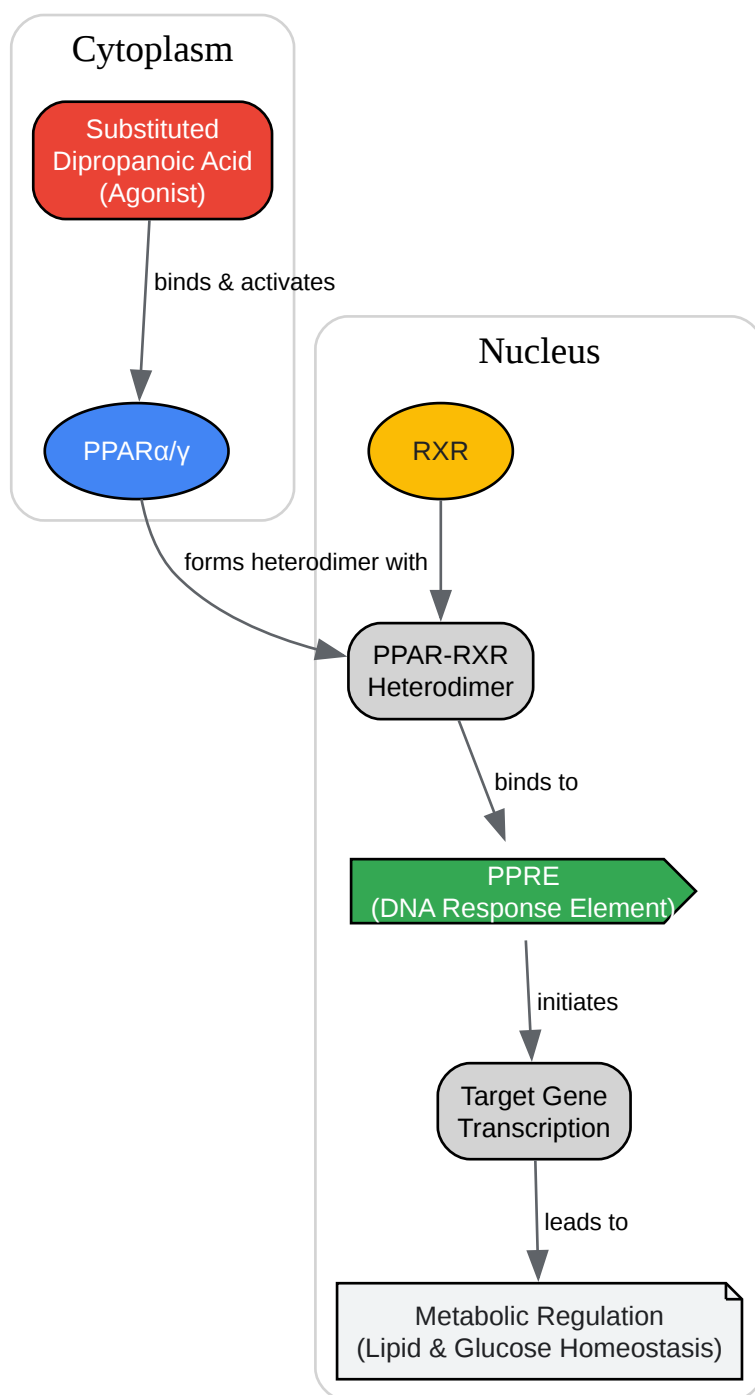
- 96-well microtiter plates
- Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
- Bacterial or fungal inoculum standardized to 0.5 McFarland
- Test compounds (substituted **dipropionic acids**) dissolved in a suitable solvent (e.g., DMSO)
- Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
- Negative control (broth with solvent)

Procedure:

- **Preparation of Test Compounds:** Prepare a stock solution of each test compound in a suitable solvent. Create a series of twofold dilutions of the compounds in the appropriate broth within the wells of the 96-well plates. The final concentrations should typically range from 0.5 to 256 $\mu\text{g/mL}$.
- **Inoculum Preparation:** Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately $1-2 \times 10^8$ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5×10^5 CFU/mL in the test wells.
- **Inoculation:** Add the standardized inoculum to each well containing the diluted test compound, as well as to the positive and negative control wells.
- **Incubation:** Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a temperature and duration appropriate for the fungal species being tested.
- **Reading Results:** The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.







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